molecular formula C14H11ClF3NO2S B2831652 2-Chloro-4,6-dimethyl-3-pyridinyl 3-(trifluoromethyl)phenyl sulfone CAS No. 338412-36-5

2-Chloro-4,6-dimethyl-3-pyridinyl 3-(trifluoromethyl)phenyl sulfone

Cat. No.: B2831652
CAS No.: 338412-36-5
M. Wt: 349.75
InChI Key: HCNSDEYCZYKWSI-UHFFFAOYSA-N
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Description

“2-Chloro-4,6-dimethyl-3-pyridinyl 3-(trifluoromethyl)phenyl sulfone” is an organic compound . It belongs to the class of organic compounds known as trifluoromethylbenzenes, which are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .

Scientific Research Applications

Emerging Pollutants and Environmental Impact

Research has highlighted the environmental presence and effects of per- and polyfluoroalkyl substances (PFASs), which are related to 2-Chloro-4,6-dimethyl-3-pyridinyl 3-(trifluoromethyl)phenyl sulfone through their fluorinated structures and potential uses in industrial applications. PFASs are emerging as persistent organic pollutants due to their widespread use and resistance to environmental degradation, leading to concerns over their bioaccumulation and toxicological effects. Studies have focused on identifying these compounds in various environmental matrices, understanding their fate, and evaluating their toxicity to both humans and wildlife (Wang et al., 2019), (Munoz et al., 2019).

Analytical Methods and Environmental Monitoring

Significant efforts have been made to develop analytical methods for the detection and quantification of PFASs and their alternatives, including this compound, in environmental and biological samples. These studies aim to bridge knowledge gaps regarding the environmental fate and effects of these substances and facilitate their monitoring in impacted areas (Liu & Avendaño, 2013).

Treatment and Removal Technologies

Research into the removal of PFASs from water and soil has explored various treatment technologies, including adsorption, advanced oxidation processes, and membrane filtration. These studies address the challenges posed by the physicochemical properties of PFASs, such as their high solubility and stability, which make conventional treatment methods less effective. The goal is to develop efficient and cost-effective strategies for mitigating the environmental and health risks associated with these compounds (Kucharzyk et al., 2017).

Regulatory Perspectives and Risk Management

There is ongoing dialogue in the scientific community and among regulatory agencies regarding the management of PFASs and related compounds. Reviews of existing regulations, risk assessments, and management strategies highlight the need for a comprehensive approach to address the environmental persistence, bioaccumulation potential, and toxicological profiles of these substances. The objective is to inform policy development and implement effective measures to protect human health and the environment (Zushi et al., 2012).

Mechanism of Action

The mechanism of action of this compound is not provided in the available resources. The biological activities of similar compounds, trifluoromethylpyridines, are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Future Directions

Trifluoromethylpyridines and their derivatives have found applications in the agrochemical and pharmaceutical industries . It is expected that many novel applications of these compounds will be discovered in the future .

Properties

IUPAC Name

2-chloro-4,6-dimethyl-3-[3-(trifluoromethyl)phenyl]sulfonylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClF3NO2S/c1-8-6-9(2)19-13(15)12(8)22(20,21)11-5-3-4-10(7-11)14(16,17)18/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCNSDEYCZYKWSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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